7-Amino Nimetazepam-d3

Description

Overview of Deuterium (B1214612) Isotope Effects within Molecular Systems

Deuterium, discovered by Harold Urey in 1931, contains one proton, one electron, and one neutron, effectively doubling the mass of a hydrogen atom without significantly changing its chemical properties. wikipedia.org This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond is approximately 6 to 10 times more stable than the C-H bond, making it more resistant to enzymatic cleavage. juniperpublishers.com

This increased bond strength is the basis of the "deuterium kinetic isotope effect" (KIE), where the replacement of hydrogen with deuterium can slow down the rate of chemical reactions, including metabolic processes. researchgate.netslideshare.net The magnitude of the KIE can vary depending on the specific reaction and the position of the deuterium atom within the molecule. nih.gov

Strategic Rationale for Deuteration in Drug Discovery and Metabolism Studies

The strategic incorporation of deuterium into drug molecules offers several advantages in drug discovery and development: unibestpharm.comnih.gov

Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of drug metabolism can be slowed. This can lead to a longer drug half-life, increased drug exposure, and potentially reduced dosing frequency. nih.gov

Enhanced Bioavailability: Slowing down first-pass metabolism, the initial breakdown of a drug in the liver, can increase the amount of the drug that reaches systemic circulation in its active form. researchgate.net

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes leading to a decrease in the formation of toxic or reactive metabolites, a process known as "metabolic shunting". juniperpublishers.comresearchgate.net This can potentially improve the safety profile of a drug.

Increased Selectivity: In some cases, deuteration can prevent the formation of non-selective metabolites, thereby enhancing the drug's selectivity for its intended target. unibestpharm.com

Contextualizing 7-Amino Nimetazepam-d3 within Benzodiazepine (B76468) Metabolism Research and Analytical Science

Benzodiazepines are a class of drugs that are extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes. nih.gov The study of their metabolism is crucial for understanding their pharmacokinetic and pharmacodynamic properties.

7-Amino Nimetazepam is a known urinary metabolite of the benzodiazepine Nimetazepam. medchemexpress.commedchemexpress.comcerilliant.com Its deuterated analog, this compound, serves as a valuable tool in analytical and research settings.

In the field of analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely used as internal standards. researchgate.netcerilliant.com An internal standard is a compound with a known concentration that is added to a sample to aid in the accurate quantification of the analyte of interest. ijpbms.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because it has nearly identical chemical and physical properties to the non-deuterated analyte (7-Amino Nimetazepam). cerilliant.comresearchgate.net This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process and improving the accuracy and precision of the results. cerilliant.comnih.gov

The table below outlines the key properties of this compound.

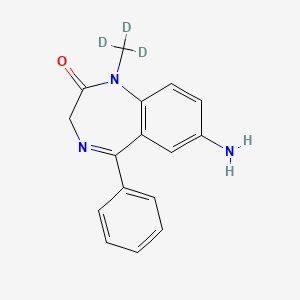

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

7-amino-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3/i1D3 |

InChI Key |

OALPQSAJOMDTDB-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 7 Amino Nimetazepam D3

Principles of Deuterium (B1214612) Incorporation for Targeted Molecular Modification

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing an additional neutron in its nucleus. wikipedia.org This doubles the mass of the atom without significantly altering its chemical properties, such as molecular shape or target binding affinity. ingenza.com The key principle behind its use in modifying drug molecules is the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy and can proceed at a significantly slower rate—potentially 6 to 10 times slower—if the bond cleavage is part of the rate-determining step of a reaction. nih.govacs.org

In drug metabolism, many oxidative reactions are catalyzed by enzymes like the Cytochrome P450 (CYP450) family, which often involve the cleavage of a C-H bond as a critical step. nih.gov By strategically replacing hydrogen with deuterium at a known site of metabolism, the rate of this metabolic transformation can be substantially reduced. wikipedia.org This modification can lead to several desirable pharmacokinetic outcomes:

Improved Metabolic Stability: A slower rate of metabolism can increase the biological half-life of a drug, allowing for longer duration of action. ingenza.commdpi.com

Reduced Metabolic Switching: Deuteration can prevent the molecule from being shunted down alternative metabolic pathways, which may produce inactive or toxic metabolites.

Enhanced Bioavailability: By protecting the molecule from first-pass metabolism, a greater concentration of the active drug may reach systemic circulation. researchgate.net

This targeted molecular modification is a powerful tool in drug discovery to enhance the safety and efficacy profiles of pharmaceutical compounds. nih.gov

Chemical Synthesis Pathways for Deuterated Benzodiazepine (B76468) Metabolites

While the precise, proprietary synthesis for 7-Amino Nimetazepam-d3 is not extensively published, its pathway can be logically inferred from established benzodiazepine chemistry and standard deuteration techniques. The synthesis would most likely involve a multi-step process beginning with deuterated starting materials or the introduction of deuterium in a late-stage synthetic step.

A common and highly effective strategy for producing N-methyl-d3 labeled compounds involves the use of a deuterated methylating agent. The synthesis of the parent drug, Nimetazepam-d3, would first be accomplished, followed by the chemical reduction of its nitro group to yield the final 7-amino metabolite.

A plausible synthetic approach:

Synthesis of Nimetazepam-d3: The benzodiazepine ring system is constructed using standard organic chemistry reactions. In the step where the N-1 methyl group is introduced, a deuterated reagent such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) is used. This ensures the stable and specific incorporation of the trideuteromethyl group.

Reduction to this compound: The 7-nitro group of the synthesized Nimetazepam-d3 is then reduced to a primary amine. This is a standard transformation commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step typically does not affect the deuterated methyl group.

The selection of reagents and conditions is critical for achieving high isotopic enrichment and chemical purity.

| Reagent/Method | Application | Conditions |

| Iodomethane-d3 (CD₃I) | Introduction of a trideuteromethyl group at a nitrogen atom. | Typically reacted with a deprotonated amine or amide precursor in a polar aprotic solvent (e.g., DMF, acetonitrile) with a suitable base (e.g., NaH, K₂CO₃). |

| Hydrogen Isotope Exchange (HIE) | Post-synthetic deuteration of C-H bonds on the aromatic rings. | Involves a transition metal catalyst (e.g., Iridium, Palladium, Rhodium) and a deuterium source like deuterium oxide (D₂O). mdpi.comnih.gov Conditions vary based on the catalyst's reactivity and the substrate's stability. researchgate.net |

| Sodium Borodeuteride (NaBD₄) | Reductive deuteration of carbonyls or imines. | Used in protic solvents (e.g., methanol, ethanol) to introduce deuterium during a reduction step. |

| Tin(II) Chloride (SnCl₂)/HCl | Reduction of an aromatic nitro group. | A classic method for converting nitroarenes to anilines, suitable for the final step in the synthesis of 7-Aminonimetazepam-d3 from its nitro precursor. |

Regioselectivity—the control of where the deuterium is placed—is paramount.

Using Deuterated Building Blocks: The most straightforward method to achieve absolute regioselectivity is to use an isotopically labeled starting material, such as iodomethane-d3. In the synthesis of this compound, this approach ensures that the deuterium atoms are exclusively located on the N-1 methyl group, with no scrambling to other positions.

Catalyst-Directed HIE: For labeling other positions, such as the aromatic rings, transition metal-catalyzed HIE offers powerful regiocontrol. researchgate.net Iridium-based catalysts are particularly effective at directing deuteration to the C-H bonds ortho (adjacent) to a heteroatom like nitrogen, a common feature in N-heterocyclic compounds like benzodiazepines. acs.orgbohrium.com The choice of catalyst and directing groups on the substrate can be fine-tuned to target specific C-H bonds. researchgate.net

Stereoselectivity is generally not a concern for the synthesis of this compound, as the deuterium is introduced on a freely rotating methyl group and the molecule itself is achiral.

Enzymatic Approaches for Deuterium Exchange and Incorporation

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis for deuterium incorporation. nih.gov These methods leverage the precision of enzymes to catalyze reactions under mild conditions. researchgate.net

Cofactor-Dependent Reductases: Many enzymes rely on the nicotinamide (B372718) cofactor NADH to perform reductions. A powerful strategy for asymmetric deuteration involves using an enzymatic system that generates and recycles the deuterated cofactor, [4-²H]-NADH, in situ. nih.gov This is often accomplished using a cheap source of deuterium like D₂O and a clean reductant like H₂ gas. nih.gov The labeled cofactor can then be used by various C=O, C=N, and C=C bond reductases to deliver deuterium to a substrate with near-perfect stereo- and isotopic selectivity. nih.gov

Thiamine Diphosphate (ThDP)-Dependent Enzymes: Certain enzymes use the ThDP cofactor to activate C-H bonds, such as those in aldehydes. This activation can facilitate hydrogen isotope exchange with the D₂O solvent, providing a pathway to deuterate specific positions that are otherwise difficult to access. acs.org

While highly specific, enzymatic methods may require significant development to optimize for a non-natural substrate like a benzodiazepine metabolite. However, they offer unparalleled potential for creating complex and selectively labeled molecules. nih.gov

Rigorous Assessment of Isotopic Purity and Positional Specificity in Synthesized this compound Materials

After synthesis, the resulting material must be rigorously analyzed to confirm its chemical identity, purity, isotopic enrichment, and the precise location of the deuterium atoms. This is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): HRMS is the primary tool for determining isotopic enrichment and purity. nih.gov By precisely measuring the mass-to-charge ratio (m/z) of the molecule, it can distinguish between the unlabeled compound (d₀) and its deuterated isotopologues (d₁, d₂, d₃, etc.). researchgate.net The isotopic purity is calculated from the relative abundances of these species in the mass spectrum. nih.govalmacgroup.com

Table 1: Illustrative HRMS Data for this compound

| Isotopologue | Description | Expected Mass Shift (Δm/z) | Relative Abundance (%) |

|---|---|---|---|

| d₀ | Unlabeled 7-Aminonimetazepam | 0.00 | < 0.1% |

| d₁ | Contains one deuterium atom | +1.006 | < 0.5% |

| d₂ | Contains two deuterium atoms | +2.012 | < 1.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium labels (positional specificity). rsc.orgrug.nl

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to the protons on the N-methyl group would be absent or dramatically reduced in intensity, confirming successful substitution.

²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the N-methyl group, directly observing the presence of deuterium at that specific location. wikipedia.orghuji.ac.il

Quantitative NMR (qNMR): Under carefully controlled experimental conditions, NMR can also be used to provide a quantitative measure of isotopic enrichment.

Table 2: Expected NMR Spectroscopy Results for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Disappearance of the N-CH₃ proton signal. | Confirms H-to-D substitution at the methyl position. |

| ²H NMR | Appearance of a signal at the N-CD₃ chemical shift. | Confirms the precise location of the deuterium label. |

The combination of these techniques provides a comprehensive characterization, ensuring the identity and quality of the synthesized material. rsc.orgacs.org

Development and Certification of this compound as a Reference Material for Scientific Applications

The primary application for this compound is as an internal standard for quantitative analysis, particularly for forensic toxicology and clinical chemistry, using the isotope dilution mass spectrometry method. texilajournal.comclearsynth.com In this technique, a known quantity of the deuterated standard is added to a sample (e.g., urine or blood) before processing. The standard co-elutes with the non-deuterated (endogenous) analyte during chromatography but is easily distinguished by the mass spectrometer due to its higher mass. texilajournal.com This allows for highly accurate quantification because the standard internally corrects for variations in sample extraction, matrix effects, and instrument response. clearsynth.comscioninstruments.comprinceton.edu

For this application, it is crucial that the reference material is of the highest quality and reliability. This is achieved through its development and certification as a Certified Reference Material (CRM) under the international standard ISO 17034 . excedr.comnata.com.au

ISO 17034 accreditation provides a formal demonstration of a producer's competence and ensures that:

Metrologically Valid Procedures: The material's properties (e.g., identity, purity, concentration, isotopic enrichment) are characterized using validated analytical methods. nata.com.auelementalmicroanalysis.com

Traceability: The assigned property values are traceable to national or international standards. cps.it

Uncertainty: A comprehensive uncertainty budget is calculated, accounting for all potential sources of error in the characterization, stability, and homogeneity. elementalmicroanalysis.com

Homogeneity and Stability: The material is proven to be uniform throughout the batch and stable over a specified period under defined storage conditions. nata.com.au

By adhering to ISO 17034, producers can issue a certificate for the reference material that provides users with the necessary information and confidence to achieve accurate and reproducible analytical results. ukas.com

Elucidation of Metabolic Pathways and Enzyme Kinetics Using Deuterated Analogs

Comprehensive Analysis of Nimetazepam Biotransformation to 7-Aminonimetazepam in Biological Systems

Nimetazepam, a benzodiazepine (B76468) derivative, undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary biotransformation pathways include nitroreduction, N-demethylation, and C-3 hydroxylation. osti.govebi.ac.uknih.govnih.gov The reduction of the 7-nitro group to form 7-Aminonimetazepam is a principal metabolic route. osti.govnih.gov This conversion is significant as 7-Aminonimetazepam is a major metabolite detected in urine and serves as a key indicator of Nimetazepam intake. patsnap.comnih.govresearchgate.net

In addition to nitroreduction, Nimetazepam can be metabolized through the removal of the N-1 methyl group to form nitrazepam, which is also pharmacologically active. wikipedia.org Another metabolic pathway involves hydroxylation at the C-3 position. ebi.ac.uknih.gov These metabolic reactions can occur in various combinations, leading to a diverse profile of metabolites. For instance, after the initial nitroreduction to 7-Aminonimetazepam, subsequent acetylation can occur. nih.gov

The relative importance of these pathways can vary across different species. For example, in dogs, N-demethylation of Nimetazepam to nitrazepam is a rapid and major metabolic step, while in rats, the reduction of the nitro group and subsequent acetylation are important excretion routes. osti.govnih.gov

| Metabolic Reaction | Resulting Metabolite | Significance |

|---|---|---|

| Reduction of 7-nitro group | 7-Aminonimetazepam | Major metabolite found in urine. patsnap.comnih.govresearchgate.net |

| N-demethylation | Nitrazepam | Pharmacologically active metabolite. wikipedia.org |

| C-3 hydroxylation | 3-hydroxy-nimetazepam | Another pathway of biotransformation. ebi.ac.uknih.gov |

| Acetylation of 7-amino group | 7-Acetylaminonimetazepam | A subsequent metabolic step after nitroreduction. nih.gov |

Application of 7-Amino Nimetazepam-d3 as a Mechanistic Tracer in Metabolic Fate Studies

While direct studies utilizing this compound as a mechanistic tracer are not extensively documented in the available literature, the principles of using deuterated analogs in metabolic studies are well-established. Deuterated compounds, such as this compound, are frequently used as internal standards in quantitative analyses by mass spectrometry due to their similar chemical properties to the unlabeled analyte but distinct mass. nih.govnih.govlcms.cz

In metabolic fate studies, a deuterated version of a parent drug is administered, and the presence of deuterium (B1214612) in the resulting metabolites provides a definitive way to trace their origin. This technique allows researchers to distinguish between metabolites formed from the administered drug and endogenous compounds with similar structures. The use of stable isotopes like deuterium avoids the complications associated with radioactive isotopes.

For instance, if Nimetazepam-d3 were administered, the detection of a deuterated 7-Aminonimetazepam would confirm the metabolic pathway. The unique mass-to-charge ratio of the deuterated metabolite allows for its unambiguous identification and quantification using techniques like liquid chromatography-mass spectrometry (LC-MS).

Investigations into Primary and Secondary Kinetic Isotope Effects on Benzodiazepine Metabolism

The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A primary KIE occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. wikipedia.org A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction rate through other means. wikipedia.org

In the context of Nimetazepam metabolism, deuteration at the N-methyl group could potentially exhibit a KIE on the N-demethylation pathway, while deuteration on the benzodiazepine ring could influence the rate of hydroxylation or nitroreduction, providing insights into the transition states of these enzymatic reactions.

Identification and Functional Characterization of Xenobiotic-Metabolizing Enzymes Involved in 7-Aminonimetazepam Formation

The reduction of the nitro group of Nimetazepam to an amino group is a critical step in the formation of 7-Aminonimetazepam. Research has implicated several xenobiotic-metabolizing enzymes in this process. Studies on the related compound, nitrazepam, have shown that aldehyde oxidase 1 (AOX1), a cytosolic enzyme, is a key player in the nitroreduction. nih.gov Given the structural similarity, it is highly probable that AOX1 is also involved in the nitroreduction of Nimetazepam.

Furthermore, cytochrome P450 enzymes, particularly CYP3A4, have been suggested to play a role in the metabolic activation of nitrobenzodiazepines like Nimetazepam. nih.govresearchgate.net While CYP enzymes are primarily known for oxidative metabolism, they can also catalyze reductive reactions under certain conditions. The involvement of CYP3A4 in the metabolism of Nimetazepam suggests a complex interplay of different enzyme systems in its biotransformation. nih.gov

| Enzyme | Metabolic Reaction | Cellular Location | Supporting Evidence |

|---|---|---|---|

| Aldehyde Oxidase 1 (AOX1) | Nitroreduction | Cytosol | Studies on nitrazepam suggest a primary role. nih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Metabolic activation, potential role in nitroreduction | Endoplasmic Reticulum | Implicated in the metabolism of nitrobenzodiazepines. nih.govresearchgate.net |

Comparative Metabolic Profiling of Deuterated and Non-Deuterated Benzodiazepine Analogs

Comparative metabolic profiling of deuterated and non-deuterated drug analogs is a valuable strategy to understand how isotopic substitution can alter metabolic pathways. nih.gov The kinetic isotope effect can lead to a phenomenon known as "metabolic switching," where a metabolic pathway that is slowed down by deuteration causes the drug to be metabolized more extensively through alternative pathways. osti.gov

While specific comparative metabolic profiling data for this compound versus its non-deuterated counterpart, or for Nimetazepam-d3 versus Nimetazepam, are not available in the reviewed literature, the general principles can be applied. For example, if the N-demethylation of Nimetazepam is slowed by deuteration of the methyl group, a greater proportion of the drug may be shunted towards the nitroreduction and C-3 hydroxylation pathways. This would result in a different ratio of metabolites in the urine and plasma compared to the non-deuterated drug.

Such studies are crucial in the development of deuterated drugs, as they can help predict changes in pharmacokinetics and potential alterations in the safety and efficacy profile of the new chemical entity. wikipedia.orgalfa-chemistry.comresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification Employing 7 Amino Nimetazepam D3 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of benzodiazepines and their metabolites due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like 7-Amino Nimetazepam-d3 is integral to the development and validation of reliable LC-MS/MS methods.

Optimization of Chromatographic Separation for Benzodiazepine (B76468) Metabolites and Deuterated Analogs

Effective chromatographic separation is fundamental to resolving target analytes from endogenous matrix components and other structurally similar compounds. For benzodiazepine metabolites and their deuterated analogs, reversed-phase chromatography is commonly employed. The optimization of this separation involves several key parameters:

Column Chemistry: C18 columns are widely used, offering excellent retention and separation of moderately polar to nonpolar compounds like benzodiazepines.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. The gradient is carefully optimized to achieve adequate separation of all target compounds within a reasonable run time.

Flow Rate and Column Temperature: These parameters are adjusted to improve peak shape and resolution.

Proper chromatographic separation ensures that the analyte and its deuterated internal standard, such as 7-Amino Nimetazepam, have very similar retention times, which is crucial for accurate quantification.

Table 1: Illustrative LC-MS/MS Parameters for Benzodiazepine Analysis ```html

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Initial 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard |

Application of this compound as a Stable Isotope-Labeled Internal Standard for Enhanced Quantitative Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for variations in sample preparation and instrumental analysis. This compound is an ideal internal standard for the quantification of 7-aminonimetazepam and other related benzodiazepine metabolites for several reasons:

Similar Physicochemical Properties: Being a deuterated analog, it has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization.

Co-elution with the Analyte: It co-elutes with the target analyte, ensuring that any matrix effects or fluctuations in ionization efficiency affect both the analyte and the internal standard to the same extent.

Mass Difference: The mass difference due to the deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer without interfering with the analyte's signal.

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratiometric approach corrects for losses during sample processing and variations in instrument response, leading to significantly improved accuracy and precision in the final results.

nih.gov

Matrix Effect Evaluation and Compensation Strategies in Biological Samples

Biological matrices such as blood, urine, and plasma are complex and can contain endogenous substances that interfere with the ionization of the target analytes in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.

The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a pure solvent. The use of this compound is a primary strategy to compensate for these effects. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus mitigating the impact of the matrix effect on the quantitative results.

sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Metabolite Analysis and Deuterated Standard Utilization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of benzodiazepines. However, many benzodiazepines and their metabolites are not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a derivatization step is often required to increase their volatility and improve their chromatographic properties.

The use of a deuterated internal standard like this compound in GC-MS analysis follows the same principle as in LC-MS/MS. It is added to the sample prior to extraction and derivatization to correct for any variability in these steps, as well as during injection and ionization. The distinct mass spectrum of the deuterated standard allows for its selective monitoring alongside the target analyte.

**Table 2: Typical GC-MS Parameters for Benzodiazepine Metabolite Analysis**

```html

Parameter Condition GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) Carrier Gas Helium at a constant flow rate Injection Mode Splitless Temperature Program Initial 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min Ionization Mode Electron Ionization (EI) MS Detection Selected Ion Monitoring (SIM) Derivatization Agent BSTFA with 1% TMCS or other silylating agents

Comprehensive Sample Preparation Methodologies for Complex Biological Matrices, including Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interferences from complex biological matrices and concentrating the analytes of interest. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of benzodiazepines and their metabolites from samples like urine and plasma. nih.govchromatographyonline.com The SPE process typically involves four steps:

Conditioning: The sorbent is activated with an organic solvent.

Loading: The pre-treated sample (to which this compound has been added) is passed through the sorbent bed.

Washing: Interferences are removed with a wash solvent that does not elute the analytes.

Elution: The analytes and the internal standard are recovered from the sorbent with a strong elution solvent.

The choice of SPE sorbent (e.g., C18, mixed-mode cation exchange) and the optimization of the wash and elution solvents are crucial for achieving high and reproducible recovery of the analytes. labrulez.comoup.comThe co-extraction of this compound with the target analyte ensures that any losses during the SPE process are accounted for in the final quantification. Recovery rates for benzodiazepines using SPE are often high, with many methods reporting recoveries exceeding 80-90%. nih.govchromatographyonline.com

Immunochemical Assay Development and Validation for Benzodiazepine Metabolites with Considerations for Deuterated Analogs

Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA), are commonly used for the initial screening of benzodiazepines in biological samples due to their high throughput and cost-effectiveness. These assays rely on the specific binding of antibodies to the target drug or its metabolites.

When developing and validating immunoassays for benzodiazepine metabolites, it is important to consider the cross-reactivity of the antibodies with various structurally related compounds, including other benzodiazepines and their metabolites. While this compound is primarily used as an internal standard in chromatographic methods, its presence in a sample being analyzed by immunoassay is a consideration.

Generally, the small mass difference due to deuteration is unlikely to significantly affect antibody binding, meaning that a deuterated analog would likely show similar cross-reactivity to its unlabeled counterpart. However, the specificity of the antibody is paramount. An immunoassay designed to detect a class of benzodiazepines might cross-react with 7-aminonimetazepam (and by extension, its deuterated form). nih.govConversely, a highly specific assay targeting a different benzodiazepine might show minimal cross-reactivity. Therefore, during the validation of an immunoassay, the potential for cross-reactivity with all relevant metabolites, and by extension their deuterated analogs if used in a confirmatory workflow, should be assessed. researchgate.netnih.govresearchgate.net

Research Applications of 7 Amino Nimetazepam D3 in Mechanistic and Forensic Science

Utilization of Deuterium (B1214612) Labeling for Probing Chemical Reaction Mechanisms and Molecular Rearrangements

Deuterium labeling is a powerful technique for elucidating chemical reaction mechanisms and understanding molecular rearrangements. chem-station.comacs.org By replacing hydrogen atoms with deuterium, researchers can trace the path of specific atoms or functional groups throughout a chemical transformation. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, leading to a slower reaction rate for processes that involve the breaking of this bond. chem-station.comnih.gov

In the context of benzodiazepine (B76468) metabolism, deuterium-labeled compounds like 7-Amino Nimetazepam-d3 can be instrumental. While specific studies on the use of this exact compound in mechanistic studies are not prevalent in the available literature, the principles of deuterium labeling are broadly applicable. For instance, studying the metabolism of a deuterated parent drug can help determine which C-H bonds are broken during enzymatic processes. nih.gov This information is crucial for understanding the metabolic pathways of new and emerging benzodiazepine analogs.

The incorporation of deuterium can also enhance the metabolic stability of a drug, slowing down its breakdown in the body. acs.orgx-chemrx.com This property is increasingly being explored in drug development to improve the pharmacokinetic profiles of pharmaceuticals. x-chemrx.com

Key Applications of Deuterium Labeling in Mechanistic Studies:

Tracing metabolic pathways.

Determining the rate-limiting steps of reactions.

Investigating the nature of transition states.

Understanding enzymatic reaction mechanisms. chem-station.com

Forensic Toxicological Applications of Deuterated Benzodiazepine Metabolites in Analytical Investigations

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in biological specimens is paramount. nih.gov Deuterated compounds, including this compound, play a vital role as internal standards in analytical methods, particularly in mass spectrometry-based techniques. researchgate.netastm.orgaptochem.comkcasbio.com

Nimetazepam is a benzodiazepine that is metabolized in the body to several compounds, including 7-aminonimetazepam. researchgate.netresearchgate.netnih.gov The detection of 7-aminonimetazepam in a biological sample, such as urine or hair, is a reliable indicator of prior exposure to nimetazepam. researchgate.netnih.gov In some cases, the concentration of the metabolite, 7-aminonimetazepam, can be significantly higher and detectable for a longer period than the parent drug. researchgate.net

The use of this compound as an internal standard is crucial for the accurate quantification of the non-labeled 7-aminonimetazepam in forensic samples. nih.gov An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added to the sample in a known quantity before analysis. aptochem.com Because the deuterated standard behaves almost identically to the natural metabolite during extraction, chromatography, and ionization, it can be used to correct for any sample loss or variations in the analytical process. aptochem.comkcasbio.com This ensures that the final calculated concentration of the metabolite is accurate and reliable.

Table 1: Nimetazepam and its Primary Metabolite

| Compound | Role in Forensic Analysis |

|---|---|

| Nimetazepam | Parent drug, exposure indicator |

| 7-Aminonimetazepam | Major metabolite, key indicator of Nimetazepam use researchgate.netnih.gov |

The detection of benzodiazepines and their metabolites at very low concentrations (trace levels) is often necessary in forensic investigations, especially in cases where a significant amount of time has passed since drug administration. researchgate.net Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for this purpose due to their high sensitivity and specificity. nih.govnih.gov

The use of deuterated internal standards like this compound is integral to these advanced methods. researchgate.net They are particularly important for minimizing the "matrix effect," which is the interference from other components in a complex biological sample (like blood or urine) that can suppress or enhance the signal of the analyte. kcasbio.com By co-eluting with the analyte, the deuterated standard experiences the same matrix effects, allowing for accurate correction and reliable quantification even at trace levels. aptochem.com

Recent advancements in analytical instrumentation and sample preparation techniques continue to improve the limits of detection for benzodiazepine metabolites. nih.govnih.gov These improvements, coupled with the use of high-purity deuterated internal standards, enhance the ability of forensic toxicologists to detect and confirm drug use in a variety of challenging specimens. researchgate.net

Development and Validation of Analytical Reference Standards for Emerging Benzodiazepine Analogs and Their Metabolites

The landscape of substance abuse is constantly evolving with the emergence of new designer benzodiazepines. nih.govcfsre.org To effectively identify and quantify these new analogs and their metabolites in forensic casework, it is essential to have well-characterized and validated analytical reference standards. cfsre.orgcaymanchem.com

Certified reference materials (CRMs), including deuterated compounds, are produced by specialized manufacturers and are crucial for ensuring the accuracy and comparability of results between different laboratories. cerilliant.comalfa-chemistry.com These standards undergo rigorous testing to establish their purity and concentration. caymanchem.com

The process of developing and validating an analytical method using these standards involves several key steps:

Method Development: Establishing the optimal conditions for extraction, chromatographic separation, and mass spectrometric detection. news-medical.net

Validation: A comprehensive process to demonstrate that the analytical method is accurate, precise, sensitive, and specific for its intended purpose. researchgate.netdntb.gov.ua This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govsci-hub.se

The availability of deuterated internal standards for both parent drugs and their metabolites is a critical component of this process, enabling the development of robust and reliable analytical methods for the ever-expanding list of novel psychoactive substances. news-medical.netlgcstandards.com

Table 2: Key Parameters in Analytical Method Validation

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely measured. nih.govsci-hub.se |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among a series of measurements. |

| Recovery | The efficiency of the extraction process. nih.gov |

Future Directions and Emerging Research Paradigms for Deuterated Benzodiazepine Metabolites

Exploration of Novel Deuteration Methodologies for Site-Specific Labeling

The precise placement of deuterium (B1214612) atoms is critical to maximizing the kinetic isotope effect, which is responsible for slowing metabolic breakdown at specific sites. nih.govsimsonpharma.com Traditional methods often lack the required selectivity, leading to deuterium scrambling across the molecule. Emerging research, however, is focused on developing highly regioselective and stereoselective deuteration techniques.

Catalyst-driven approaches are at the forefront of this exploration. For instance, palladium-catalyzed protocols that use deuterium gas (D2) as the isotope source are being refined to achieve chemoselective deuteration of benzylic C-H bonds without affecting aromatic rings. acs.org This is particularly relevant for benzodiazepine (B76468) metabolites, which feature multiple potential sites for metabolism. Another promising area is biocatalysis, which leverages the exquisite selectivity of enzymes to introduce deuterium at specific molecular locations, an outcome that is often difficult to achieve with synthetic chemistry. ingenza.com These advanced methods allow for the creation of isotopomers with deuterium placed at metabolically "soft spots," thereby enhancing metabolic stability while preserving the core pharmacological activity of the parent molecule. ingenza.com

Table 1: Comparison of Deuteration Methodologies

| Methodology | Principle | Selectivity | Advantages | Challenges |

|---|---|---|---|---|

| Traditional H-D Exchange | Acid/base or metal-catalyzed exchange with a deuterated solvent (e.g., D2O). | Low to moderate | Inexpensive deuterium source. juniperpublishers.com | Risk of deuterium scrambling, harsh reaction conditions. |

| Palladium-Catalyzed Gas Deuteration | Use of a palladium catalyst with D2 gas to target specific C-H bonds. acs.org | High | Avoids deuterated solvents, high site-specificity. acs.org | Catalyst cost, optimization of reaction conditions. |

| Biocatalysis/Enzymatic Deuteration | Utilization of enzymes to catalyze H-D exchange at specific sites. ingenza.com | Very High | Excellent regio- and stereocontrol, mild conditions. ingenza.com | Enzyme availability and stability, substrate specificity. |

Integration of Computational Chemistry and Molecular Dynamics Simulations in Predicting Deuterium Effects on Metabolic Stability and Enzyme Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for predicting the impact of deuteration before undertaking complex synthesis. These in silico methods provide profound insights into how the substitution of hydrogen with deuterium alters a molecule's properties and its interactions with biological systems. nih.govnih.gov

By employing techniques like Density Functional Theory (DFT), researchers can model the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This information is crucial for predicting the magnitude of the deuterium kinetic isotope effect (KIE) at sites of metabolism, particularly those mediated by cytochrome P450 (CYP450) enzymes. nih.govnih.gov MD simulations can further model the binding of a deuterated metabolite, such as 7-Amino Nimetazepam-d3, within the active site of a metabolizing enzyme. nih.govmdpi.com These simulations can reveal subtle changes in binding orientation or residence time caused by the deuteration, helping to predict whether the modification will effectively slow metabolism or potentially shunt it to alternative pathways. nih.govresearchgate.net This predictive power accelerates the design of more stable deuterated compounds by focusing synthetic efforts on candidates with the most promising computational profiles. nih.gov

Advancements in High-Resolution Mass Spectrometry and Isotope Ratio Mass Spectrometry for Precise Isotopic Analysis

The analytical verification of deuterated compounds is a critical step that relies on sophisticated mass spectrometry techniques. High-resolution mass spectrometry (HRMS) is essential for accurately determining isotopic purity and confirming the precise location of deuterium labels. nih.govacs.org

Electrospray ionization coupled with HRMS (ESI-HRMS) allows for the rapid and sensitive characterization of deuterated compounds from minimal sample quantities. researchgate.net This technique can distinguish between H/D isotopologues—molecules that differ only in their isotopic composition—providing a clear picture of isotopic enrichment. nih.gov When combined with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), it becomes possible to fragment the molecule and pinpoint the exact position of the deuterium atoms, confirming the success of site-specific labeling. researchgate.netansto.gov.au While HRMS excels at identifying which isotopologues are present, other techniques like molecular rotational resonance (MRR) spectroscopy are emerging to provide a complete description of the isotopic composition, including differentiating between isotopomers (molecules with the same number of isotopes at different positions). acs.org

Table 2: Key Mass Spectrometry Techniques for Analyzing Deuterated Compounds

| Technique | Application | Information Provided |

|---|---|---|

| LC-ESI-HRMS | Isotopic Purity Analysis | Determines the relative abundance of H/D isotopologues and calculates isotopic enrichment. nih.govrsc.org |

| Tandem MS (MS/MS) | Positional Analysis | Fragments the molecule to identify the specific location of deuterium labels. researchgate.netansto.gov.au |

| Isotope Ratio MS (IRMS) | High-Precision Isotope Ratios | Measures the precise ratio of heavy to light isotopes, useful in metabolic tracer studies. |

Expanding the Application of Deuterated Metabolites as Mechanistic Probes in Enzyme Systems and Receptor Binding Studies

Beyond their use in improving pharmacokinetics, deuterated metabolites like this compound serve as powerful mechanistic probes to investigate biological processes at a molecular level. The predictable nature of the deuterium kinetic isotope effect allows researchers to use these compounds to elucidate the mechanisms of enzyme-catalyzed reactions. nih.gov

By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart, scientists can determine if C-H bond cleavage is a rate-limiting step in a specific metabolic pathway. nih.govnih.gov This information is invaluable for understanding the function of enzymes like the cytochromes P450. nih.gov In receptor binding studies, while deuteration is not expected to significantly alter binding affinity, deuterated ligands are crucial as internal standards in quantitative assays. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS based assays allows for precise quantification of the non-deuterated analyte by correcting for variability during sample preparation and analysis. researchgate.net Furthermore, deuterated compounds are being used in Deuterium Magnetic Resonance Spectroscopy (DMRS) to noninvasively monitor metabolic flux in real-time, offering a window into cellular metabolism. nih.gov

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for quantifying 7-Amino Nimetazepam-d3 in biological matrices?

- Methodological Answer: Gas chromatography-chemical ionization mass spectrometry (GC-CI-MS) with stable isotope dilution is a gold standard. Deuterated analogs (e.g., this compound) serve as internal standards to correct for matrix effects and ionization variability . Ensure sample preparation includes enzymatic hydrolysis (e.g., β-glucuronidase) to liberate conjugated metabolites prior to extraction .

- Critical Parameters: Optimize recovery rates (>85%) using solid-phase extraction (SPE) and validate linearity (R² > 0.99) across the expected concentration range (e.g., 1–100 ng/mL) .

Q. How should this compound reference materials be stored to ensure stability?

- Methodological Answer: Store solutions in acetonitrile or methanol at −20°C to prevent degradation. Avoid freeze-thaw cycles, which can alter deuterium labeling integrity . For long-term stability (>6 months), verify purity via LC-MS/MS and monitor for solvent evaporation .

Q. What are the key considerations for cross-reactivity testing in immunoassays targeting this compound metabolites?

- Methodological Answer: Use structurally similar analogs (e.g., 7-Amino Clonazepam, 7-Aminonitrazepam) to evaluate assay specificity. Cross-reactivity thresholds should be ≤5% at clinically relevant concentrations (e.g., 62.5 ng/mL) . Validate with spiked negative-control matrices to rule out endogenous interference .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and theoretical pharmacokinetic data for this compound?

- Methodological Answer: Apply a least-squares analysis to nonlinear standard curves generated with isotope-labeled internal standards. This corrects for matrix-induced ion suppression/enhancement and improves accuracy in low-concentration samples (<1 ng/mL) . For discrepancies, re-examine extraction efficiency, chromatographic separation, and deuterium exchange rates .

Q. What advanced techniques are suitable for studying the electrochemical behavior of this compound?

- Methodological Answer: Cyclic voltammetry at electrified liquid-liquid interfaces (e.g., water-1,2-dichloroethane) reveals redox properties. Use a 3D-printed electrochemical cell to enhance reproducibility and detect interfacial charge-transfer mechanisms . Support findings with computational modeling of molecular orbitals to explain oxidation/reduction potentials .

Q. How should impurity profiling be conducted for this compound in compliance with regulatory guidelines?

- Methodological Answer: Follow ICH M7(R1) guidelines by synthesizing potential nitrosamine impurities (e.g., nitroso derivatives) and quantifying them via LC-HRMS. Justify impurity thresholds (<1 ppm) using structural reactivity data (e.g., amine nitrosation rates) and literature on benzodiazepine degradation pathways .

Q. What validation parameters are critical when developing a novel LC-MS/MS method for this compound?

- Methodological Answer: Include specificity (no co-elution with isomers), sensitivity (LLOQ ≤ 0.1 ng/mL), and precision (CV < 15%). Validate matrix effects using post-column infusion and assess deuterium loss (<5%) under accelerated degradation conditions (e.g., 40°C/75% humidity) .

Data Reporting and Compliance

Q. How should researchers document analytical methods for this compound to meet Daubert standards?

- Methodological Answer: Provide detailed protocols for peer review, including raw data repositories (e.g., Zenodo) and instrument calibration records. Adhere to principles in the Reference Manual on Scientific Evidence: demonstrate method reproducibility (inter-lab validation) and statistical rigor (e.g., ANOVA for batch variations) .

Q. What strategies are recommended for integrating contradictory data into publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.